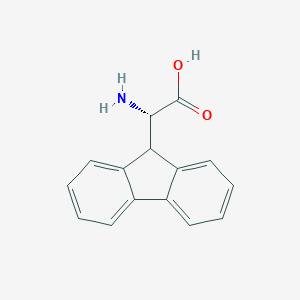
(E)-8-(4-Ethoxycarbonylmethoxystyryl)-1,3-diethyl-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(4-Ethoxycarbonylmethoxystyryl)-1,3-diethyl-7-methylxanthine, commonly known as EMCX, is a xanthine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. EMCX is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 402.47 g/mol. In
Mécanisme D'action
The mechanism of action of EMCX is not fully understood. However, it is believed that EMCX exerts its effects by inhibiting the activity of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, EMCX increases the levels of cAMP and cGMP, which in turn activate various signaling pathways that mediate the biological effects of EMCX.
Biochemical and Physiological Effects:
EMCX has been shown to exert various biochemical and physiological effects. In cancer cells, EMCX induces apoptosis, inhibits angiogenesis, and suppresses the expression of various oncogenes. In neuroprotection, EMCX reduces oxidative stress, protects against ischemic brain injury, and improves cognitive function. In cardiovascular diseases, EMCX improves cardiac function, reduces inflammation, and prevents atherosclerosis. These effects are mediated by the activation of various signaling pathways that regulate cell proliferation, apoptosis, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
EMCX has several advantages for lab experiments. It is a potent and selective inhibitor of PDE, which makes it a valuable tool for studying the role of cAMP and cGMP signaling pathways in various biological processes. EMCX is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, EMCX has some limitations for lab experiments. It is a relatively new compound, and its biological effects and mechanisms of action are not fully understood. In addition, EMCX has low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on EMCX. One area of research is to elucidate the precise mechanisms of action of EMCX in various biological processes. This will require further studies using various cellular and animal models. Another area of research is to develop more potent and selective inhibitors of PDE that can be used for therapeutic purposes. Finally, the potential clinical applications of EMCX in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases need to be explored further.
Méthodes De Synthèse
EMCX can be synthesized using a simple and efficient method. The synthesis involves the reaction of 8-bromo-1,3-dimethylxanthine with ethyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium ethoxide to obtain EMCX. The purity of the synthesized EMCX can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
EMCX has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, EMCX has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. EMCX exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. In neuroprotection, EMCX has been shown to protect against ischemic brain injury, reduce oxidative stress, and improve cognitive function. In cardiovascular diseases, EMCX has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis.
Propriétés
Numéro CAS |
155272-10-9 |
|---|---|
Formule moléculaire |
C22H26N4O5 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
ethyl 2-[4-[(E)-2-(1,3-diethyl-7-methyl-2,6-dioxopurin-8-yl)ethenyl]phenoxy]acetate |
InChI |
InChI=1S/C22H26N4O5/c1-5-25-20-19(21(28)26(6-2)22(25)29)24(4)17(23-20)13-10-15-8-11-16(12-9-15)31-14-18(27)30-7-3/h8-13H,5-7,14H2,1-4H3/b13-10+ |
Clé InChI |
OZUNVAJJGHFTJB-JLHYYAGUSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCC(=O)OCC)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCC(=O)OCC)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)OCC(=O)OCC)C |
Synonymes |
Acetic acid, (4-(2-(1,3-diethyl-2,3,6,7-tetrahydro-7-methyl-2,6-dioxo- 1H-purin-8-yl)ethenyl)phenoxy)-, ethyl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



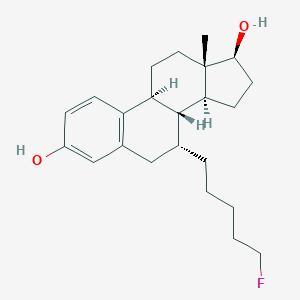
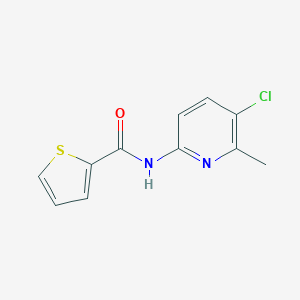



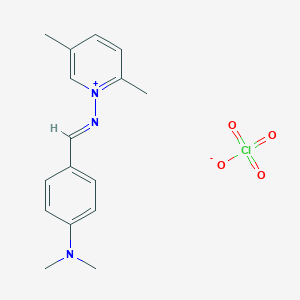
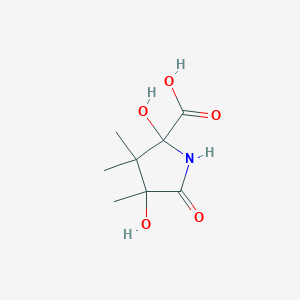

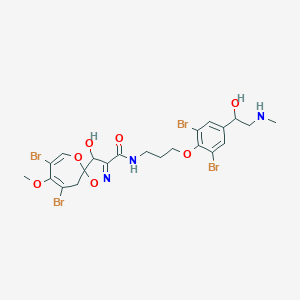
![(12E,25E,28Z)-5,16,21,32,33-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione](/img/structure/B235783.png)
![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)

